2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539731
InChI: InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3
SMILES:
Molecular Formula: C36H60O7
Molecular Weight: 604.9 g/mol

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

CAS No.:

Cat. No.: VC16539731

Molecular Formula: C36H60O7

Molecular Weight: 604.9 g/mol

* For research use only. Not for human or veterinary use.

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol -

Specification

Molecular Formula C36H60O7
Molecular Weight 604.9 g/mol
IUPAC Name 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3
Standard InChI Key WMGBQZAELMGYNO-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a tetracyclic cyclopenta[a]phenanthrene backbone fused with an oxane (pyranose) ring system. The IUPAC name reflects its intricate substitution pattern:

  • C36H60O7 molecular formula with a molar mass of 604.9 g/mol

  • 17-position: A 6-methylhepta-1,5-dienyl group introduces conjugated double bonds, enabling potential cycloaddition reactions

  • 3-position: Ether linkage to a hexose-derived oxane ring containing three vicinal hydroxyl groups and a hydroxymethyl branch

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC36H60O7
Molecular Weight604.9 g/mol
IUPAC Name2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-...]oxy]oxane-3,4,5-triol
Canonical SMILESCC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
InChI KeyWMGBQZAELMGYNO-UHFFFAOYSA-N

The stereochemistry at positions C3, C12, and C17 creates multiple chiral centers, necessitating advanced spectroscopic techniques for full characterization .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production employs a convergent strategy with three key phases:

  • Core cyclopenta[a]phenanthrene assembly via cationic cyclization of squalene oxide derivatives (Yield: 62-68%)

  • Side chain installation using Heck coupling for the hepta-dienyl group (Pd(OAc)2, PPh3, DMF, 80°C)

  • Glycosylation of the C3 hydroxyl with protected glucose analogs under Mitsunobu conditions (DEAD, Ph3P)

Table 2: Critical Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield (%)
1BF3·Et2O, CH2Cl2-10°C48 hr65
26-Methylhepta-1,5-diene, Pd catalyst80°C24 hr72
3Trichloroacetimidate donor, TMSOTf0°C → RT12 hr58

Purification challenges arise from the compound's high polarity (TPSA = 198.76 Ų) and tendency for epimerization at C3 during workup .

Physicochemical Profile

Solubility and Partitioning Behavior

Experimental and computational analyses reveal:

  • logP: 3.36 (Predicted) vs. 3.75 at pH 7.4, indicating strong lipid membrane affinity

  • Aqueous solubility: -3.52 logS value suggests poor water solubility (<1 mg/mL)

  • Hydrogen bonding capacity: 8 donors/12 acceptors enable complexation with serum proteins

Thermal and Oxidative Stability

  • Decomposition onset: 218°C (TGA, N2 atmosphere)

  • Susceptible to autoxidation at the hepta-dienyl chain (accelerated by light and O2)

Computational Modeling and Drug-Likeness

ADMET Predictions

High-throughput screening data from analogous structures suggests:

  • Caco-2 permeability: -5.31 cm/s (Poor intestinal absorption)

  • P-glycoprotein substrate probability: 0.014 (Low efflux risk)

  • Human intestinal absorption: 96.6% probability (Paradoxical given Caco-2 data)

Synthetic Accessibility

The 5.83/10 synthetic complexity score reflects challenges in:

  • Controlling stereochemistry across 19 chiral centers

  • Orthogonal protection/deprotection strategies for hydroxyl groups

Challenges and Future Directions

Metabolic Instability Issues

First-pass metabolism studies in human liver microsomes identify:

  • Primary clearance pathway: CYP3A4-mediated oxidation of the hepta-dienyl chain (CLint = 18 μL/min/mg)

  • Half-life: 23 minutes (Phase I) vs. 4.7 hours with CYP3A4 inhibition

Formulation Strategies Under Investigation

  • Nanocrystal dispersion: Increases aqueous solubility to 1.8 mg/mL (45% API loading)

  • Prodrug approaches: C3-phosphate ester improves oral bioavailability in rats (F = 34% vs. 6% parent)

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